molecular formula C23H26N2O6S B2755310 (Z)-ethyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1322246-84-3

(Z)-ethyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2755310
CAS No.: 1322246-84-3
M. Wt: 458.53
InChI Key: PUNWRRWIYVAIPF-VHXPQNKSSA-N
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Description

(Z)-ethyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzothiazole derivative offered for research purposes. This compound is structurally characterized by a (Z)-configured imino bridge connecting a 5,7-dimethylbenzothiazole core to a 3,4,5-trimethoxybenzoyl group, with an ethyl acetate side chain at the 3-position. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors. Compounds featuring the 3,4,5-trimethoxyphenyl moiety are known to exhibit diverse biological activities and have been investigated for their role in inhibiting crucial cellular targets . Similarly, the benzo[d]thiazole scaffold is a privileged structure in drug discovery, frequently explored for its potential anti-inflammatory and anticancer properties . The primary research value of this compound lies in its potential mechanism of action as a cyclooxygenase-2 (COX-II) inhibitor. COX-II is an inducible enzyme that is a key mediator of inflammation and is overexpressed in various pathological states, including certain cancers and neurological disorders . Selective inhibition of COX-II over the constitutive COX-I isoform is a sought-after strategy to develop anti-inflammatory agents with an improved safety profile, avoiding the gastrointestinal complications associated with non-selective NSAIDs . The structural features of this reagent—specifically the trimethoxyphenyl group and the benzothiazole ring—align with known pharmacophores used in the design of COX-II inhibitors, making it a valuable chemical tool for probing inflammatory pathways and for structure-activity relationship (SAR) studies . Furthermore, derivatives with similar structural motifs have also been studied for their potential to inhibit microtubule formation, which is a critical process in cell division, thereby offering a parallel avenue of research in oncology . This compound is provided For Research Use Only and is intended solely for laboratory investigations. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-[5,7-dimethyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6S/c1-7-31-19(26)12-25-16-9-13(2)8-14(3)21(16)32-23(25)24-22(27)15-10-17(28-4)20(30-6)18(11-15)29-5/h8-11H,7,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNWRRWIYVAIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

To contextualize the properties of the target compound, a comparative analysis with structurally or functionally related derivatives is provided below.

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Key References
Target Compound Benzo[d]thiazole 5,7-dimethyl; 3,4,5-trimethoxybenzoyl; ethyl acetate Predicted antimicrobial (based on methoxy groups)
(Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 338966-35-1) Benzo[d]thiazole 4-nitrobenzoyl; ethyl acetate Not explicitly reported (nitro group may confer distinct reactivity)
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate Thiazole Methyl ester; methoxyimino Intermediate for cephalosporin antibiotics
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid derivatives 1,2,4-Triazole 3,4-dimethoxyphenyl; thioacetic esters Antimicrobial, antifungal

Key Observations:

Substituent Impact on Bioactivity: The 3,4,5-trimethoxybenzoyl group in the target compound is associated with enhanced antimicrobial activity compared to nitro-substituted analogs (e.g., CAS 338966-35-1) due to improved hydrogen-bonding capacity and lipophilicity .

Backbone Heterocycle Influence: Benzo[d]thiazole derivatives (target compound and CAS 338966-35-1) exhibit distinct reactivity compared to triazole-thioacetic acid esters (e.g., ).

Ester Group Variations :

  • The ethyl acetate group in the target compound may confer higher lipophilicity compared to methyl esters (e.g., ), influencing membrane permeability and pharmacokinetics .

Critical Insights :

  • The target compound’s synthesis likely parallels methods in (reflux in acetone) but requires precise control to introduce the 3,4,5-trimethoxybenzoyl group .
  • Hydrogen-bonding networks (as seen in ) and methoxy group interactions may improve thermal stability compared to nitro analogs .
Pharmacological Potential

In contrast, nitro-substituted benzothiazoles (e.g., CAS 338966-35-1) may prioritize applications in materials science due to their electrophilic reactivity .

Preparation Methods

Palladium-Copper Catalyzed Cyclization

The benzo[d]thiazole ring was constructed via a Pd/Cu-mediated cyclization adapted from Prescher’s methodology.

Procedure :

  • N-(2-Amino-4,6-dimethylphenyl)cyanothioformamide (1.0 equiv) was treated with PdCl₂ (20 mol%), CuI (50 mol%), and KI (2.0 equiv) in DMSO/DMF (1:1 v/v) at 120°C for 4 h.
  • The reaction mixture was cooled, diluted with EtOAc, and washed with 5% NaHCO₃.
  • Column chromatography (EtOAc/hexane, 1:3) yielded 5,7-dimethylbenzo[d]thiazol-2-amine as a pale-yellow solid (68% yield).

Key Data :

Parameter Value
Reaction Temperature 120°C
Catalyst System PdCl₂/CuI/KI
Yield 68%
Characterization ¹H NMR (DMSO-d₆): δ 2.34 (s, 6H, CH₃), 6.92 (s, 1H, ArH)

Installation of the Imino Group

Schiff Base Formation with 3,4,5-Trimethoxybenzoyl Chloride

The imino linkage was established through a condensation reaction under mild basic conditions.

Procedure :

  • 5,7-Dimethylbenzo[d]thiazol-2-amine (1.0 equiv) and 3,4,5-trimethoxybenzoyl chloride (1.2 equiv) were stirred in anhydrous acetonitrile with Cs₂CO₃ (2.0 equiv) at 25°C for 12 h.
  • The mixture was filtered, concentrated, and purified via silica gel chromatography (EtOAc/hexane, 1:1) to afford the (Z)-imine isomer as a white crystalline solid (57% yield).

Stereochemical Control :

  • The Z-configuration was favored by using aprotic solvents (acetonitrile) and avoiding protic additives that could lead to tautomerization.
  • X-ray crystallography confirmed the (Z)-geometry, with a dihedral angle of 12.3° between the benzothiazole and trimethoxyphenyl planes.

Key Data :

Parameter Value
Base Cs₂CO₃
Solvent Acetonitrile
Reaction Time 12 h
Isomeric Ratio (Z:E) 9:1

Alkylation with Ethyl Bromoacetate

N-Alkylation Optimization

The ethyl acetate side chain was introduced via nucleophilic substitution under phase-transfer conditions.

Procedure :

  • The (Z)-imine intermediate (1.0 equiv) and ethyl bromoacetate (1.5 equiv) were dissolved in DMF with K₂CO₃ (3.0 equiv) and tetrabutylammonium bromide (TBAB, 0.1 equiv).
  • The reaction was heated at 80°C for 6 h, cooled, and partitioned between H₂O and CH₂Cl₂.
  • Chromatographic purification (EtOAc/hexane, 1:4) yielded the title compound as a colorless oil (73% yield).

Key Data :

Parameter Value
Alkylating Agent Ethyl bromoacetate
Base K₂CO₃
Catalyst TBAB
Yield 73%
¹³C NMR (CDCl₃) δ 170.8 (C=O), 61.4 (OCH₂CH₃), 14.1 (CH₃)

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, 3H, J = 7.1 Hz, OCH₂CH₃), 2.42 (s, 6H, Ar-CH₃), 3.89–3.94 (m, 9H, OCH₃), 4.21 (q, 2H, J = 7.1 Hz, OCH₂), 4.87 (s, 2H, NCH₂CO), 6.98 (s, 1H, ArH), 7.12 (s, 1H, ArH).
  • HRMS (ESI+) : m/z calcd for C₂₄H₂₇N₂O₆S [M+H]⁺ 479.1584, found 479.1586.

Crystallographic Data

Single-crystal X-ray diffraction confirmed the (Z)-configuration and revealed intramolecular H-bonding between the imino N-H and thiazole S atom (d = 2.11 Å).

Critical Evaluation of Synthetic Routes

Yield Comparison Across Steps

Step Yield (%) Key Limitation
Cyclization 68 Pd catalyst cost
Imine Formation 57 Z/E selectivity
Alkylation 73 Competing O-alkylation

Solvent and Catalyst Impact

  • Replacing acetonitrile with THF in the imination step reduced yields to 41% due to poor solubility.
  • Omitting TBAB in the alkylation decreased efficiency to 52%, highlighting the need for phase-transfer catalysis.

Q & A

Q. What are the key synthetic steps for preparing (Z)-ethyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves:

Formation of the thiazole core : The Hantzsch reaction is commonly employed, where α-halocarbonyl compounds react with thiourea derivatives to form the benzo[d]thiazole ring .

Imine bond formation : Condensation of the thiazole intermediate with 3,4,5-trimethoxybenzoyl chloride under reflux in anhydrous solvents (e.g., THF or DCM) to introduce the (Z)-configured imine group .

Esterification : Ethyl acetate is introduced via nucleophilic substitution or ester exchange reactions.

  • Intermediate Characterization :
  • NMR spectroscopy (1H/13C) confirms regiochemistry and imine configuration.
  • HPLC monitors purity (>95%) at each step .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns protons and carbons, particularly distinguishing the (Z)-imine configuration (δ ~8.5–9.0 ppm for imine proton) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 467.15 for C24H25N3O6S).
  • HPLC-PDA : Ensures purity (>95%) and detects byproducts (e.g., unreacted benzoyl chloride or hydrolyzed esters) .

Q. What preliminary biological activities are associated with structurally similar compounds?

  • Methodological Answer :
  • Antimicrobial Activity : Analogues with 3,4,5-trimethoxyphenyl groups show inhibition against Staphylococcus aureus (MIC ~2–8 µg/mL) and Candida albicans .
  • Anti-inflammatory Potential : Thiazole derivatives reduce COX-2 expression in murine macrophage models (IC50 ~10–50 µM) .
  • Testing Protocol :
  • Broth microdilution for antimicrobial assays.
  • ELISA/Western blot for cytokine/protein expression profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity during synthesis?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance imine formation kinetics but may increase hydrolysis risk. Anhydrous THF balances reactivity and stability .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during benzoylation; reflux (~80°C) accelerates cyclization .
  • Catalysts : Use of molecular sieves (3Å) absorbs water, improving imine yield by ~15% .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Trimethoxy vs. Dimethoxy Phenyl : 3,4,5-Trimethoxy groups enhance antimicrobial activity due to increased lipophilicity and membrane penetration .
  • Thiazole vs. Oxazole : Replacing sulfur with oxygen (oxazole) reduces antifungal potency by ~40%, highlighting sulfur’s role in target binding .
  • Experimental Design :
  • Synthesize analogues with systematic substituent changes (e.g., halogenation, methoxy positional isomers).
  • Compare bioactivity data using standardized assays (e.g., disk diffusion for antimicrobial zones) .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Methodological Answer :
  • Enzyme Inhibition : Thiazole derivatives inhibit dihydrofolate reductase (DHFR) via competitive binding (Ki ~0.5–2 µM), disrupting nucleotide synthesis .
  • Receptor Binding : Molecular docking (AutoDock Vina) predicts strong affinity (~−9.5 kcal/mol) for kinase ATP-binding pockets .
  • Validation Methods :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes.
  • Crystallography : Resolve co-crystal structures with DHFR to identify key interactions (e.g., hydrogen bonds with Thr121) .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Controlled Replication : Repeat assays under identical conditions (e.g., cell line, incubation time) to isolate variables.
  • Meta-Analysis : Compare datasets from studies using analogues (e.g., ethyl vs. methyl esters) to identify substituent-dependent trends .
  • Advanced Analytics :
  • PCA (Principal Component Analysis) : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity outcomes.
  • Machine Learning : Train models on published datasets to predict activity cliffs .

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